molecular formula C19H25N5O B2493070 3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2320506-53-2

3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No. B2493070
CAS RN: 2320506-53-2
M. Wt: 339.443
InChI Key: FJSYZFROCGRKFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds often involves multi-step reactions, starting with basic heterocyclic scaffolds and proceeding through various functionalization steps. For instance, the preparation of tetrahydroquinoline derivatives can involve Mannich reactions, Michael additions, or cycloadditions, as seen in the synthesis of related molecules like spiro-piperidin-4-ones and tetrahydroquinolines through 1,3-dipolar cycloadditions of azomethine ylides (Kumar et al., 2008). These methods underscore the atom economic and stereoselective approaches prevalent in constructing such frameworks.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds, including our subject compound, is characterized by the presence of multiple rings—some saturated like piperidine, and others aromatic or semi-aromatic like pyrazine and tetrahydrocinnoline. The structural analysis often involves X-ray crystallography to determine the conformation and dihedral angles between rings, indicating how substituents might influence overall molecular geometry (Moumou et al., 2012).

Chemical Reactions and Properties

Compounds like “3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline” participate in various chemical reactions, leveraging the reactivity of their heterocyclic and methoxy groups. These might include nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, reflecting the molecule’s potential for further functionalization or incorporation into larger molecular frameworks. The presence of a methoxy group could influence the electron density on adjacent aromatic systems, affecting reactivity patterns (Herrin et al., 1975).

properties

IUPAC Name

3-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-11-20-12-18(21-14)24-8-6-15(7-9-24)13-25-19-10-16-4-2-3-5-17(16)22-23-19/h10-12,15H,2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSYZFROCGRKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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